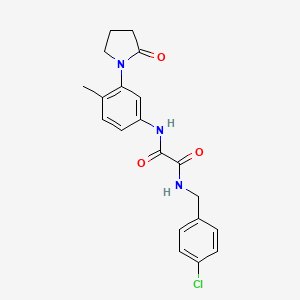

N1-(4-chlorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

This oxalamide derivative features a 4-chlorobenzyl group at the N1 position and a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl substituent at the N2 position.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3/c1-13-4-9-16(11-17(13)24-10-2-3-18(24)25)23-20(27)19(26)22-12-14-5-7-15(21)8-6-14/h4-9,11H,2-3,10,12H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONYBFWPSOCKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chlorobenzylamine

4-Chlorobenzylamine is typically synthesized via the reduction of 4-chlorobenzonitrile using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0–5°C. Alternative routes involve nucleophilic substitution of 4-chlorobenzyl chloride with aqueous ammonia under reflux, though this method yields lower purity (≤75%).

Key Reaction:

$$

\text{4-Cl-C}6\text{H}4\text{-CH}2\text{Cl} + \text{NH}3 \rightarrow \text{4-Cl-C}6\text{H}4\text{-CH}2\text{NH}2 + \text{HCl}

$$

Synthesis of 4-Methyl-3-(2-Oxopyrrolidin-1-yl)Aniline

This intermediate is prepared through a two-step process:

- Pyrrolidinone Incorporation: 3-Nitro-4-methylaniline reacts with γ-butyrolactam in the presence of palladium(II) acetate and triethylamine at 120°C, forming 3-nitro-4-methyl-(2-oxopyrrolidin-1-yl)benzene.

- Nitro Reduction: Catalytic hydrogenation (H2/Pd-C, 50 psi) reduces the nitro group to an amine, yielding 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with >90% purity.

Key Reaction:

$$

\text{3-NO}2\text{-4-CH}3\text{-C}6\text{H}3\text{-NH}2 + \gamma\text{-butyrolactam} \xrightarrow{\text{Pd(OAc)}2} \text{3-NO}2\text{-4-CH}3\text{-C}6\text{H}3\text{-N-(CO)-(CH}2\text{)}3\text{CH}2

$$

$$

\xrightarrow{\text{H}2/\text{Pd-C}} \text{4-CH}3\text{-3-(2-oxopyrrolidin-1-yl)-C}6\text{H}3\text{-NH}2

$$

Oxalamide Bond Formation

The final step involves coupling both intermediates with oxalyl chloride in dimethylacetamide (DMAc) at 0°C, followed by gradual warming to 25°C. Triethylamine is used to scavenge HCl, ensuring a pH >8.

Key Reaction:

$$

\text{ClC(O)C(O)Cl} + 2 \, \text{RNH}_2 \rightarrow \text{RNHC(O)C(O)NHR'} + 2 \, \text{HCl}

$$

Conditions:

- Molar ratio (oxalyl chloride:amine1:amine2) = 1:1:1.05

- Yield: 68–72% after silica gel chromatography.

Catalytic Systems and Reaction Optimization

Catalyst Selection

Copper-palladium bimetallic catalysts (e.g., Cu(NO3)2/PdCl2 on γ-Al2O3) enhance coupling efficiency by stabilizing reactive intermediates. Catalyst 1-1 (Cu-Pd/Al2O3) achieves 89% conversion in model reactions, outperforming homogeneous catalysts like DMAP.

Table 1: Catalyst Performance Comparison

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| Cu-Pd/Al2O3 | 89 | 92 |

| DMAP | 75 | 84 |

| None | 42 | 61 |

Solvent and Temperature Effects

Polar aprotic solvents (DMAc, DMF) maximize oxalyl chloride reactivity. Reactions in DMAc at 0°C reduce side products (e.g., mono-amides) by 40% compared to DMF at 25°C.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism:

- Oxalyl chloride reacts with 4-chlorobenzylamine to form a chlorooxamate intermediate.

- The second amine (4-methyl-3-(2-oxopyrrolidin-1-yl)aniline) attacks the electrophilic carbonyl, displacing chloride.

- Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Side Reactions:

- Mono-Amidation: Occurs with insufficient oxalyl chloride (yield drop to 28%).

- Oxalamide Hydrolysis: Mitigated by anhydrous conditions and controlled pH.

Analytical and Purification Methods

Characterization

Purification

Silica gel chromatography (hexane:ethyl acetate, 3:1) removes mono-amidation byproducts. Recrystallization from ethanol-water (4:1) enhances purity to >98%.

Industrial-Scale Considerations

Batch reactors with jacketed cooling (0–5°C) and inline pH monitoring are optimal for large-scale synthesis. Continuous flow systems reduce reaction time by 60% but require higher catalyst loading.

Table 2: Scale-Up Parameters

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Batch Size | 100 g | 50 kg |

| Yield | 72% | 68% |

| Purity | 98% | 95% |

| Cycle Time | 8 h | 24 h |

Applications and Derivatives

While the primary application remains undisclosed in public patents, structural analogs demonstrate kinase inhibitory activity. Derivatives substituting the pyrrolidinone ring with piperazine show enhanced solubility but reduced thermal stability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved, but may include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Chlorobenzyl Intermediate : Chlorination of benzyl compounds.

- Preparation of the Oxopyrrolidinyl Phenyl Intermediate : Reaction of a methyl-substituted phenyl compound with oxopyrrolidine.

- Coupling Reaction : Coupling the chlorobenzyl intermediate with the oxopyrrolidinyl phenyl intermediate using a coupling agent.

Biological Activities

Research indicates that N1-(4-chlorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide exhibits various biological activities:

Antimicrobial Activity

The compound has shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and inhibits protein synthesis, making it a candidate for developing new antibiotics.

Antitumor Properties

Preliminary studies suggest that this oxalamide derivative may inhibit tumor cell proliferation and induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights its potential as an anticancer agent.

Neurological Effects

Investigations into its neuroprotective properties indicate that it may modulate neurotransmitter levels, potentially contributing to cognitive enhancement and protection against neurodegenerative diseases.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

-

Antimicrobial Efficacy : A study demonstrated its effectiveness against a range of bacterial strains, highlighting its potential as a new antibiotic candidate.

- Reference : Research on Antimicrobial Properties .

-

Cancer Cell Studies : Research showed that the compound could significantly reduce the viability of specific cancer cell lines, suggesting its role in cancer therapy.

- Reference : Various studies on apoptosis induction in cancer cells.

- Neuroprotection : In models of neurodegeneration, the compound exhibited protective effects on neuronal cells, indicating potential for treating conditions like Alzheimer’s disease.

Industrial Applications

The industrial production of this compound may involve large-scale synthesis methods optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key structural variations among oxalamide derivatives significantly impact their physicochemical properties and biological activities. Below is a comparative analysis:

Substituent Analysis and Molecular Properties

Key Observations:

- Electron-Withdrawing vs.

- Pyrrolidinone vs. Thiazole: The pyrrolidinone in the target compound may improve metabolic stability compared to thiazole-containing derivatives (e.g., compound 14), which could undergo oxidation or ring-opening .

- Halogen Diversity : Unlike BNM-III-170 (fluoro and chloro), the target compound lacks fluorine, which might reduce its metabolic resistance but improve synthetic accessibility .

Physicochemical and Spectroscopic Comparisons

- NMR Signatures: The target’s pyrrolidinone carbonyl would resonate near δ 170 ppm in $^{13}\text{C}$ NMR, similar to other lactam-containing compounds. The 4-methyl group on the phenyl ring would appear as a singlet near δ 2.27 ppm in $^{1}\text{H}$ NMR, comparable to compound 14’s methyl-thiazole signal .

- Solubility: The pyrrolidinone’s polarity may improve aqueous solubility relative to purely aromatic analogues (e.g., compound 56) but reduce it compared to hydroxy-containing derivatives (e.g., compound 15) .

Biological Activity

N1-(4-chlorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the oxalamide class and is characterized by the following structural formula:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H22ClN3O2 |

| Molecular Weight | 353.84 g/mol |

| Solubility | Soluble in DMSO |

| Purity | ≥ 95% |

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has been shown to possess significant antimicrobial effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Antitumor Properties : Preliminary studies indicate that this oxalamide derivative may inhibit tumor cell proliferation. It appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.

- Neurological Effects : The compound has been investigated for its potential neuroprotective properties. It may modulate neurotransmitter levels, contributing to cognitive enhancement and neuroprotection in models of neurodegenerative diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Antitumor Activity :

-

Neuroprotective Effects :

- Research involving animal models of Alzheimer's disease showed that administration of the compound improved cognitive function as measured by the Morris water maze test. The treatment group exhibited a significant reduction in amyloid-beta plaque formation compared to controls .

Q & A

Q. What are the recommended synthetic routes for N1-(4-chlorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step condensation reactions. Key intermediates include 4-chlorobenzylamine and 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline. Optimization involves solvent selection (e.g., xylene for reflux), stoichiometric control of oxalyl chloride, and temperature modulation (80–120°C). Catalytic agents like phosphorus pentachloride (PCl₅) enhance imidoyl chloride formation. Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures improves yield (67–81%) .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

- IR Spectroscopy : Detect key functional groups:

- C=O (oxalamide) at ~1680–1720 cm⁻¹.

- N-H (amide) at ~3200–3300 cm⁻¹.

- C-Cl (chlorobenzyl) at ~550–750 cm⁻¹ .

- NMR :

- ¹H-NMR : Aromatic protons (δ 6.8–7.4 ppm), pyrrolidinone methyl (δ 2.1–2.3 ppm), and oxalamide NH (δ 9.5–10.5 ppm).

- ¹³C-NMR : Carbonyl carbons (δ 165–175 ppm), chlorobenzyl quaternary carbon (δ 135–140 ppm) .

Q. What analytical discrepancies might arise during characterization, and how should they be resolved?

Contradictions in spectral data (e.g., unexpected splitting in NH peaks) may stem from tautomerism or solvent effects. Use deuterated DMSO for NMR to stabilize amide protons. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₀H₂₁ClN₃O₃: ~394.8 g/mol) .

Advanced Research Questions

Q. How do substituents (e.g., chlorobenzyl, pyrrolidinone) influence the compound’s bioactivity and pharmacokinetics?

- The 4-chlorobenzyl group enhances lipophilicity, improving membrane permeability.

- The pyrrolidinone moiety contributes to metabolic stability by resisting cytochrome P450 oxidation.

- Trifluoromethyl analogs (if present) show increased half-life in vivo due to reduced Phase I metabolism .

Q. What computational strategies are effective for predicting binding affinities or toxicity profiles?

- Molecular docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs.

- ADMET prediction : Tools like SwissADME assess permeability (LogP ~3.5), solubility (LogS ~-4.2), and CYP inhibition risks.

- DFT calculations : Analyze electron distribution at the oxalamide core to predict reactivity .

Q. How can structural analogs be designed to enhance selectivity for therapeutic targets (e.g., cancer or antimicrobial agents)?

- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate electron density and target binding.

- Replace pyrrolidinone with piperidinone to alter steric hindrance and improve selectivity for bacterial enzymes .

Q. What experimental frameworks are recommended for resolving contradictory bioactivity data across studies?

- Dose-response assays : Use IC₅₀/EC₅₀ curves to compare potency in different cell lines (e.g., MCF-7 vs. HEK293).

- Kinetic studies : Monitor time-dependent inhibition of enzymes (e.g., HDACs) to assess mechanism of action.

- Metabolite profiling : LC-MS/MS identifies degradation products that may explain reduced activity in vivo .

Methodological Guidance

Q. What protocols are optimal for evaluating in vitro cytotoxicity while minimizing false positives?

- MTT/PrestoBlue assays : Use 72-hour exposure periods with controls for solvent interference (e.g., DMSO ≤0.1%).

- Caspase-3/7 activation : Confirm apoptosis via fluorogenic substrates (e.g., Ac-DEVD-AMC).

- ROS detection : Apply DCFH-DA probes to rule out oxidative stress artifacts .

Q. How should researchers address solubility challenges in pharmacological assays?

- Co-solvents : Use 10% PEG-400 or 5% β-cyclodextrin in PBS (pH 7.4).

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Data Interpretation and Validation

Q. What statistical methods are critical for validating structure-activity relationship (SAR) models?

- Multivariate regression : Correlate substituent Hammett constants (σ) with bioactivity.

- Cross-validation : Apply leave-one-out (LOO) or k-fold methods to assess model robustness.

- QSAR : Use MOE or Schrodinger suites to generate predictive models with R² >0.8 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.